Praeruptorin A
Description
Pharmacological Activities and Mechanisms of Action of Praeruptorin A
Anti-Inflammatory Effects in Respiratory Pathologies
Suppression of Airway Hyperresponsiveness in Murine Asthma Models
This compound significantly reduces airway resistance in ovalbumin-induced asthmatic mice, decreasing bronchoconstriction by 58% compared to untreated controls. This effect correlates with diminished histopathological changes in lung tissue, including reduced submucosal edema and smooth muscle hyperplasia. Mechanistically, it inhibits phospholipase A2 (PLA2) activity, curtailing arachidonic acid release and subsequent leukotriene synthesis.
Modulation of Leukocyte Infiltration and Cytokine Profiles
In neutrophilic asthma models, this compound (10 mg/kg/day) reduces BAL fluid leukocyte counts by 72% through downregulation of ICAM-1 and VCAM-1 expression on pulmonary endothelial cells. Cytokine profiling reveals a 4.3-fold decrease in IL-4/IL-13 levels and a concomitant 2.8-fold increase in IFN-γ, indicating a Th1/Th2 rebalancing effect.
Anti-Osteoclastogenic Activity in Bone Remodeling Disorders
Inhibition of RANKL-Induced Osteoclast Differentiation
At 5 μM concentration, this compound suppresses osteoclast formation by 89% in RANKL-treated RAW264.7 cells, outperforming alendronate (76% inhibition). This activity stems from disruption of the RANKL-TRAF6 interaction, preventing IκBα phosphorylation and subsequent NF-κB nuclear translocation.
Downregulation of NFATc1 and c-Fos Signaling Pathways
This compound decreases NFATc1 protein expression by 64% and c-Fos mRNA levels by 82% through inhibition of Ca²⁺ oscillation patterns critical for osteoclastogenesis. This dual pathway modulation suggests potential superiority over single-target antiresorptives in managing osteolytic bone diseases.
Vasorelaxant and Cardiovascular Protective Properties
Endothelium-Dependent Vasodilation via NO/cGMP Pathway
In isolated rat aortic rings, this compound (10⁻⁶–10⁻⁴ M) induces 85% vasorelaxation through endothelial nitric oxide synthase (eNOS) activation, increasing cGMP levels 3.2-fold. This effect is abolished by L-NAME pretreatment, confirming NO pathway dependence.
Properties
IUPAC Name |
[(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate;sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7.2H2S/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16;;/h6-10,18-19H,1-5H3;2*1H2/b11-6-;;/t18-,19-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENRATQEBWXSQU-IZQRIFFKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C.S.S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C.S.S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Process Overview
Supercritical CO₂ extraction (SFE) is a green technology that minimizes organic solvent use while achieving high selectivity. The method involves dissolving Praeruptorin A in SC-CO₂ under controlled pressure (10–40 MPa) and temperature (30–60°C), followed by recrystallization using ethanol.
Key Parameters:
Performance Metrics:
| Parameter | Value | Purity (%) | Yield (g/10 kg biomass) |
|---|---|---|---|
| SC-CO₂ Extraction | 25 MPa, 40°C, 180 min | 99.5 | 9.2 |
| Ethanol Recrystallization | Absolute ethanol | 99.8 | 8.7 |
This method reduces environmental pollution and achieves industrial scalability, with yields exceeding 9 g per 10 kg of crude material.
Solvent-Based Extraction Techniques
Ethanol Reflux Extraction
Ethanol reflux is a conventional method that leverages heat to enhance solubility. A study comparing 70% ethanol under reflux versus sonication demonstrated superior this compound content in reflux extracts (0.759% vs. 0.288%).
Optimization Conditions:
Ultrasonic-Assisted Extraction (UAE)
UAE uses cavitation to disrupt plant cells, improving solvent penetration. While faster than reflux, it yields lower this compound content.
Performance Comparison:
| Method | This compound Content (%) | Time (min) |
|---|---|---|
| Reflux | 0.759 | 53 |
| Ultrasonic | 0.288 | 30 |
Chromatographic Purification
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC isolates this compound without solid-phase adsorption, preserving structural integrity. A two-phase solvent system (light petroleum–ethyl acetate–methanol–water, 5:5:5:5 v/v) achieves >99% purity.
Gradient Elution Protocol:
Preparative HPLC
Preparative HPLC with C18 columns and methanol-water mobile phases (75:25 v/v) is employed for final purification, particularly in pharmacokinetic studies.
Microemulsion Systems for Enhanced Bioavailability
Microemulsions (MEs) improve transdermal delivery of this compound. An optimized ME formulation contains:
In Vivo Performance:
| Parameter | Value |
|---|---|
| Flux (μg/cm²/h) | 11.467 ± 0.500 |
| Half-Life (h) | 7.52 ± 1.00 |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| SC-CO₂ Extraction | 0.92 | 99.5 | High | Low |
| Ethanol Reflux | 0.76 | 98.2 | Moderate | Moderate |
| HSCCC | 0.18 | 99.5 | Low | High |
Chemical Reactions Analysis
Types of Reactions
Praeruptorin A can undergo various chemical reactions including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Hydrolysis: Breaking down into simpler compounds in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases for hydrolysis. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield more oxidized derivatives, while hydrolysis may produce simpler organic acids or alcohols.
Scientific Research Applications
Chemistry
In chemistry, Praeruptorin A is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound may exhibit various biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s biological activities are explored for therapeutic applications. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound may be used as an intermediate in the synthesis of other valuable compounds or materials.
Mechanism of Action
The mechanism of action of Praeruptorin A involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pharmacological Activities
Metabolic Regulation
- PB outperforms PA in lipid metabolism modulation. In high-fat-diet (HFD) mice, PB reduces serum total cholesterol (TC), triglycerides (TG), LDL-C, and hepatic lipid accumulation while increasing HDL-C. It also improves insulin sensitivity by downregulating SREBP-1/2 and their target genes (e.g., HMGCR, FASN) .
- PA lacks significant reported effects on lipid metabolism but shows antitumor activity, inhibiting hepatocellular carcinoma metastasis via ERK1/2/MMP1 suppression .
Anticancer Effects
- PB inhibits renal cell carcinoma metastasis by downregulating cathepsins (CTSC/CTSV) .
- PA ’s enantiomers exhibit stereoselective effects: dPA shows vasorelaxant activity dependent on nitric oxide synthesis, while lPA is less bioactive .
Table 2: Pharmacological Comparison
Pharmacokinetics and Stability
- PA ’s enantiomers exhibit chiral-selective metabolism: dPA is rapidly metabolized, while lPA is undetectable in plasma post-injection, likely due to carboxyl esterase activity .
Analytical Differentiation
PA and PB are quantified simultaneously via HPLC-DAD at UV 330 nm, with retention times of ~48–49 min (PB) and distinct UV spectra (PA: 204, 219, 322 nm; PB: 205, 231, 322 nm) .
Q & A
Q. What validated analytical methods are recommended for quantifying Praeruptorin A in plant extracts or biological samples?
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For example, reversed-phase HPLC with UV detection (e.g., 254 nm) achieves baseline separation of this compound from structural analogs like Praeruptorin B and C, with retention times around 6.2–10.8 minutes depending on column chemistry . LC-MS/MS offers higher sensitivity for pharmacokinetic studies, enabling simultaneous quantification of enantiomers like (+)- and (-)-Praeruptorin A in plasma . Method validation should include linearity (R² > 0.99), recovery rates (>90%), and precision (RSD < 5%) .
Q. What in vitro models are suitable for studying this compound’s anti-inflammatory and osteoclastogenesis inhibition mechanisms?
HepG2 cells (for lipid metabolism), RAW264.7 macrophages (for NF-κB pathway analysis), and primary osteoclasts (for bone resorption assays) are common. This compound inhibits NF-κB nuclear translocation by suppressing IκBα phosphorylation and reduces osteoclast differentiation via p38/Akt-CREB-NFATc1 signaling. Dose-response experiments (e.g., 1–100 μM) with controls (e.g., dexamethasone for anti-inflammatory benchmarks) are critical .
Q. How does this compound modulate calcium signaling in cellular models?
this compound disrupts Ca²⁺/calmodulin-dependent pathways, inhibiting CaMKIV and calcineurin. This suppresses NFATc1 activation, which is pivotal in osteoclast fusion. Intracellular Ca²⁺ oscillations can be measured using fluorescent probes (e.g., Fluo-4 AM), with this compound showing IC₅₀ values ~20 μM in preosteoclasts .
Advanced Research Questions
Q. How can researchers resolve contradictory data on enantiomer-specific bioactivity of this compound?
(+)- and (-)-Praeruptorin A exhibit divergent effects on nitric oxide synthesis and vascular relaxation. Molecular docking studies reveal that (+)-enantiomers better align with nitric oxide synthase pharmacophores. To address discrepancies, use chiral separation techniques (e.g., online SPE-chiral LC-MS/MS) and validate findings in ex vivo models like rat aortic rings .
Q. What strategies mitigate this compound’s instability in aqueous solutions during long-term experiments?
this compound’s ester bonds are hydrolysis-prone. Stabilize solutions with organic solvents (e.g., DMSO stock aliquots stored at -80°C) and avoid prolonged exposure to neutral pH. Monitor degradation via periodic LC-MS checks. For in vivo studies, consider prodrug formulations or encapsulation in liposomes .
Q. How should researchers design experiments to analyze crosstalk between this compound’s multiple signaling targets (e.g., ERK, Akt, SREBP)?
Employ multi-omics approaches:
Q. What controls are essential when assessing this compound’s herb-drug interaction risks?
Include CES1/CES2 enzyme inhibition assays (IC₅₀ determination) and PXR/CAR receptor activation studies. For example, Praeruptorin C upregulates MRP2 via the constitutive androstane receptor (CAR), necessitating co-administration studies with substrates like warfarin .
Q. How can in vivo studies optimize this compound dosing to balance efficacy and toxicity in metabolic disease models?
In high-fat diet (HFD)-induced obese mice, oral administration at 10–50 mg/kg/day for 8–12 weeks improves hyperlipidemia without hepatotoxicity. Monitor serum ALT/AST, liver histopathology, and lipid profiles (TC, TG, LDL). Pair with pharmacokinetic analysis to correlate exposure with SREBP-1c suppression .
Methodological Guidance
Q. How should researchers validate this compound’s target engagement in pathway analyses?
Combine pharmacological inhibition (e.g., Akt inhibitor MK-2206) with this compound treatment to isolate pathway-specific effects. Use Western blotting for phospho-protein quantification (e.g., p-Akt/Akt ratios) and chromatin immunoprecipitation (ChIP) for NF-κB DNA binding assays .
Q. What statistical approaches address variability in this compound’s bioactivity across cell lines?
Apply mixed-effects models to account for batch-to-batch variability in primary cells. For IC₅₀ comparisons, use ANOVA with post-hoc Tukey tests. Normalize data to housekeeping genes (e.g., GAPDH) and solvent controls (e.g., 0.1% DMSO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
